molecular formula C26H21N3O4 B2880752 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide CAS No. 877656-94-5

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2880752
CAS RN: 877656-94-5
M. Wt: 439.471
InChI Key: HZHCPXBEQRUOGR-UHFFFAOYSA-N
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Description

The compound appears to contain a benzofuro[3,2-d]pyrimidin-1(2H)-yl group, which is a fused ring system involving a benzene ring, a furan ring, and a pyrimidine ring. It also contains p-tolyl groups, which are derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic systems present in the molecule. The p-tolyl groups could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with o-tolylacetic acid followed by cyclization with p-tolualdehyde to form the benzofuro[3,2-d]pyrimidine ring. The resulting intermediate is then acetylated with acetic anhydride to form the final product.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "o-tolylacetic acid", "p-tolualdehyde", "acetic anhydride", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dioxypyrimidine and o-tolylacetic acid in dichloromethane and add triethylamine. Stir the mixture at room temperature for 1 hour.", "Step 2: Add p-tolualdehyde to the reaction mixture and stir at room temperature for 24 hours to allow for cyclization.", "Step 3: Add acetic anhydride to the reaction mixture and stir at room temperature for 2 hours to acetylate the intermediate.", "Step 4: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 5: Wash the organic layer with saturated sodium bicarbonate solution and brine.", "Step 6: Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the product by column chromatography using diethyl ether and hexane as eluents." ] }

CAS RN

877656-94-5

Product Name

2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide

Molecular Formula

C26H21N3O4

Molecular Weight

439.471

IUPAC Name

N-(2-methylphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H21N3O4/c1-16-11-13-18(14-12-16)29-25(31)24-23(19-8-4-6-10-21(19)33-24)28(26(29)32)15-22(30)27-20-9-5-3-7-17(20)2/h3-14H,15H2,1-2H3,(H,27,30)

InChI Key

HZHCPXBEQRUOGR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5C

solubility

not available

Origin of Product

United States

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